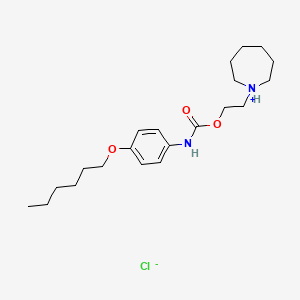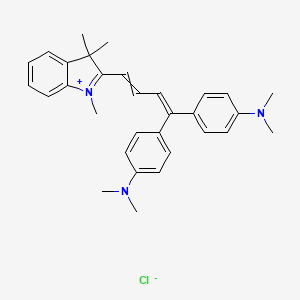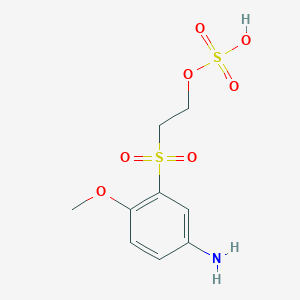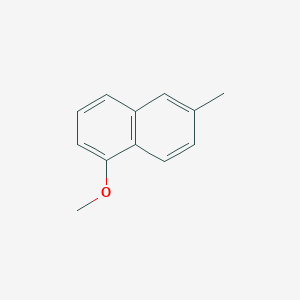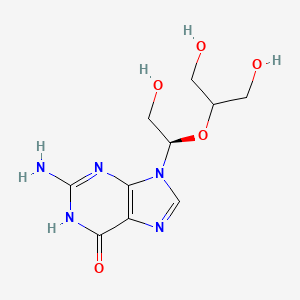
2',3'-Secoguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2’,3’-secoguanosine involves a high-yielding, one-pot method. The process starts with guanosine or 5’-deoxyguanosine, which is treated with sodium periodate followed by sodium borohydride . This sequential oxidation and reduction result in the formation of 2’,3’-secoguanosine. The final product is purified from contaminating salts by passing the reaction mixture over a column of activated charcoal .
Industrial Production Methods: While specific industrial production methods for 2’,3’-secoguanosine are not well-documented, the described synthetic route can be scaled up for industrial applications. The use of common reagents like sodium periodate and sodium borohydride makes the process feasible for larger-scale production.
化学反応の分析
Types of Reactions: 2’,3’-Secoguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced using agents like sodium borohydride.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can lead to more oxidized derivatives, while reduction can yield more reduced forms of the compound.
科学的研究の応用
2’,3’-Secoguanosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2’,3’-secoguanosine involves its interaction with various molecular targets. It can bind to enzymes and nucleic acids, affecting their function. The compound’s unique structure allows it to participate in specific biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Guanosine: The parent compound from which 2’,3’-secoguanosine is derived.
2’-Deoxyguanosine: Another nucleoside analogue with similar structural features.
Acyclic nucleoside analogues: Compounds like 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, which have similar antiviral properties.
Uniqueness: 2’,3’-Secoguanosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties
特性
CAS番号 |
61773-91-9 |
|---|---|
分子式 |
C10H15N5O5 |
分子量 |
285.26 g/mol |
IUPAC名 |
2-amino-9-[(1R)-1-(1,3-dihydroxypropan-2-yloxy)-2-hydroxyethyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H15N5O5/c11-10-13-8-7(9(19)14-10)12-4-15(8)6(3-18)20-5(1-16)2-17/h4-6,16-18H,1-3H2,(H3,11,13,14,19)/t6-/m1/s1 |
InChIキー |
BTDVRVFEWWTQLU-ZCFIWIBFSA-N |
異性体SMILES |
C1=NC2=C(N1[C@@H](CO)OC(CO)CO)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C(CO)OC(CO)CO)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


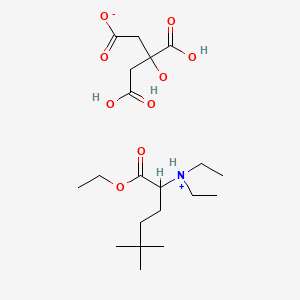
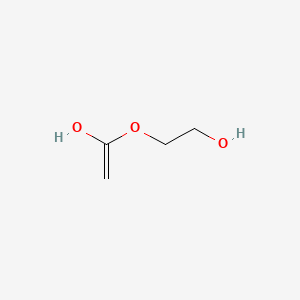
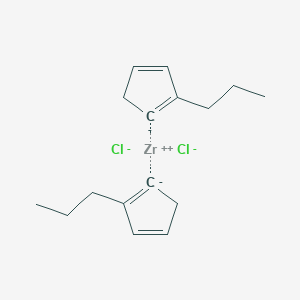


![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)


![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
